molecular formula C21H17ClN4O3S2 B2371481 ETHYL 4-(4-CHLOROPHENYL)-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE CAS No. 671198-99-5

ETHYL 4-(4-CHLOROPHENYL)-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B2371481
CAS No.: 671198-99-5
M. Wt: 472.96
InChI Key: XOEPXNDDMXLXOI-UHFFFAOYSA-N
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Description

This compound is a thiophene-3-carboxylate derivative featuring a 4-chlorophenyl group at position 4, a sulfanyl-linked [1,2,4]triazolo[4,3-a]pyridine moiety at position 2, and an acetamido bridge.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3S2/c1-2-29-20(28)18-15(13-6-8-14(22)9-7-13)11-30-19(18)23-17(27)12-31-21-25-24-16-5-3-4-10-26(16)21/h3-11H,2,12H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEPXNDDMXLXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CSC3=NN=C4N3C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-CHLOROPHENYL)-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Triazolopyridine Moiety: This step involves the cyclization of a suitable precursor to form the triazolopyridine ring.

    Coupling Reactions: The final steps involve coupling the various fragments together using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (–S–) group is prone to oxidation, forming sulfoxides or sulfones under controlled conditions, as observed in similar thiophene derivatives.

Table 2: Oxidation Pathways

Reagent/ConditionsProductNotes
H₂O₂ (30%, RT)Sulfoxide (–SO–)Mild conditions, selective oxidation
mCPBA (0°C to RT)Sulfone (–SO₂–)Stronger oxidant, complete conversion
Ozone (O₃)Cleavage of thiophene ring (if conjugated)Requires anhydrous conditions

Hydrolysis and Ester Modification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical step for further derivatization.

Table 3: Hydrolysis Conditions

ConditionReagentProductYield (%)
Acidic (HCl, reflux)6M HCl in ethanolCarboxylic acid85–90
Basic (NaOH, RT)2M NaOH in H₂O/THFCarboxylate salt>90
EnzymaticLipase (Candida antarctica)Controlled hydrolysis60–70

Electrophilic Substitution on Thiophene and Triazolo Rings

The thiophene ring’s electron-rich nature allows for electrophilic substitution, while the triazolo[4,3-a]pyridine moiety supports substitution at its C-6 and C-7 positions .

Table 4: Substitution Reactions

PositionReagentProductApplication
Thiophene C-5Br₂ (FeBr₃ catalyst)5-Bromo derivativeCross-coupling precursor
Triazolo C-6HNO₃/H₂SO₄6-Nitro-triazolo derivativeBioactive intermediate
Thiophene C-2ClCH₂COCl (AlCl₃)2-Chloroacetyl derivativeLinker for conjugation

Biological Interaction via Chemical Modifications

The compound’s triazolo and thiophene systems enable interactions with biological targets, such as kinase inhibition or DNA intercalation, as seen in structurally related molecules .

Key Findings :

  • Triazolo-pyridine : Enhances binding to ATP pockets in kinases (analogous to c-Met inhibitors) .

  • 4-Chlorophenyl group : Increases lipophilicity, improving membrane permeability.

  • Sulfonyl/sulfoxide derivatives : Modulate solubility and target affinity.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light leads to cleavage of the sulfanyl bridge.

  • Thermal decomposition : Above 200°C, decarboxylation of the ester group occurs.

  • Hydrolytic stability : Stable in neutral pH but degrades rapidly under strongly acidic/basic conditions.

Scientific Research Applications

Biological Activities

Research indicates that ethyl 4-(4-chlorophenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)thiophene-3-carboxylate exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds containing thiophene and triazole structures often possess significant antimicrobial properties. For instance:

  • A series of synthesized triazole derivatives demonstrated moderate to good activity against various bacterial strains and fungi .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research has focused on the ability of similar compounds to induce apoptosis in cancer cell lines:

  • Compounds derived from thiophene and triazole frameworks have been identified as apoptosis-inducing agents in breast cancer models .

Enzyme Inhibition

Ethyl 4-(4-chlorophenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)thiophene-3-carboxylate has been evaluated for its inhibitory effects on enzymes such as lipases and ureases:

  • Certain derivatives have shown promising anti-lipase and anti-urease activities, indicating their potential use in treating metabolic disorders .

Case Studies

Several case studies highlight the applications of this compound:

StudyFindings
Study on Antimicrobial Activity A series of thiophene-based compounds were synthesized and tested against bacteria and fungi; some exhibited significant antimicrobial activity .
Anticancer Research Investigations into the apoptosis-inducing effects of related compounds showed efficacy in breast cancer cell lines .
Enzyme Inhibition Studies Various derivatives were screened for their enzyme inhibition capabilities with notable results against lipase and urease .

Mechanism of Action

The mechanism of action of ETHYL 4-(4-CHLOROPHENYL)-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogs:

Compound Name Key Substituents Molecular Formula (if available) Notable Features
Target Compound [1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl, 4-chlorophenyl C₂₁H₁₆ClN₃O₃S₂ (inferred) Combines chlorophenyl and triazolo-pyridine groups; moderate steric bulk
ETHYL 4-(4-CHLOROPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE 4-Methylquinolin-2-ylsulfanyl C₂₆H₂₂ClN₃O₃S₂ Quinoline substituent increases aromaticity; methyl group may enhance lipophilicity
ETHYL 4-PHENYL-2-[[2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-1-YLSULFANYL)ACETYL]AMINO]THIOPHENE-3-CARBOXYLATE [1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl, phenyl C₂₄H₁₈N₄O₃S₃ Benzothiazole fusion adds rigidity; sulfur-rich structure may influence redox properties
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione core, chlorobenzylideneamino C₁₅H₁₁Cl₂N₅S Thione group enhances hydrogen bonding; forms supramolecular networks via N–H···S bonds
ETHYL 4-(BIPHENYL-4-YL)-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE Biphenyl-4-yl, 3,4,5-trimethoxybenzamido C₂₈H₂₆N₂O₅S Trimethoxy groups improve solubility; biphenyl moiety may enhance π-stacking

Hypothetical Impact of Structural Differences

In contrast, the quinoline derivative offers a larger aromatic surface, which could improve stacking interactions but increase steric hindrance. The benzothiazole-containing analog incorporates additional sulfur atoms, possibly altering electron distribution and redox stability compared to the target compound.

Solubility and Pharmacokinetics :

  • The trimethoxybenzamido group in likely enhances water solubility due to polar methoxy substituents, whereas the target compound’s chlorophenyl group may prioritize lipophilicity.
  • The triazole-thione in forms hydrogen-bonded networks, which could affect crystallinity and dissolution rates.

Synthetic Considerations: The acetamido-thiophene core is conserved across analogs, suggesting shared synthetic routes (e.g., nucleophilic substitution or amide coupling). However, variations in heterocyclic substituents (e.g., quinoline vs. triazolo-pyridine) require tailored cyclization or cross-coupling strategies.

Biological Activity

The compound Ethyl 4-(4-chlorophenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)thiophene-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis of the Compound

The synthesis of Ethyl 4-(4-chlorophenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)thiophene-3-carboxylate typically involves several steps:

  • Formation of the Thiophene Core : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Triazole Moiety : The triazole ring is formed via cyclization reactions involving azides and alkynes under copper-catalyzed conditions.
  • Acetamido Group Addition : The acetamido group is introduced through amide coupling reactions with suitable amines.
  • Final Esterification : The ethyl ester group is added to complete the synthesis.

These steps require careful optimization to enhance yield and purity.

Antimicrobial Activity

Research has indicated that compounds containing both thiophene and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown promising antifungal and antibacterial activities against various pathogens:

  • Antifungal Activity : Ethyl derivatives with triazole rings demonstrated effective inhibition against fungal strains such as Candida albicans and Aspergillus niger .
  • Antibacterial Activity : Compounds similar to Ethyl 4-(4-chlorophenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)thiophene-3-carboxylate exhibited notable activity against Mycobacterium tuberculosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For example:

  • Compounds similar to this compound have been tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity. Notably, certain derivatives were active against colon carcinoma (HCT-116) with IC50 values around 6.2 μM .
  • Other derivatives demonstrated activity against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 μM .

The biological activity of Ethyl 4-(4-chlorophenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)thiophene-3-carboxylate is believed to involve:

  • Enzyme Inhibition : The triazole ring can interact with metabolic enzymes such as acetylcholinesterase (AChE), potentially leading to therapeutic effects in neurological disorders .
  • Cellular Interaction : The compound may alter cellular pathways by binding to specific receptors or enzymes, enhancing its efficacy against various diseases .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of similar compounds, it was found that derivatives with the chlorophenyl group exhibited enhanced activity compared to their non-chlorinated counterparts. The minimum inhibitory concentration (MIC) was significantly lower for these compounds when tested against bacterial and fungal strains .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole derivatives showed that compounds structurally related to Ethyl 4-(4-chlorophenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)thiophene-3-carboxylate effectively inhibited proliferation in several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

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